2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one
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Overview
Description
Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) involves its interaction with specific molecular targets. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one: A related compound with similar structural features.
2-Bromo-4-methylimidazole: Another imidazole derivative with bromine substitution.
2-Bromo-1-(2,5-dichlorothien-3-yl)ethanone: A compound with a thienyl group instead of an imidazole ring.
Uniqueness
Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) is unique due to its specific substitution pattern and the presence of both bromine and methylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one (CAS No. 88723-40-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant data and research findings.
- Molecular Formula : C6H8BrN3O
- Molecular Weight : 218.051 g/mol
- IUPAC Name : 2-bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethanone
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 mg/mL |
Escherichia coli | 0.025 mg/mL |
Bacillus subtilis | 0.0195 mg/mL |
These results suggest that the compound has a robust ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, particularly effective against S. aureus and E. coli .
Antifungal Activity
In addition to antibacterial effects, the compound also shows antifungal activity. Studies have reported the following MIC values against common fungal strains:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.0048 mg/mL |
Fusarium oxysporum | 0.039 mg/mL |
The antifungal properties indicate its potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its interaction with cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in specific cancer types, particularly those associated with imidazole derivatives.
In a study evaluating the compound's effects on human cancer cell lines, it was found to induce apoptosis and inhibit cell migration, which are critical factors in cancer metastasis .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Bacterial Resistance : A recent investigation into the efficacy of imidazole derivatives, including this compound, demonstrated a significant reduction in bacterial resistance mechanisms, suggesting that this compound could play a role in overcoming antibiotic resistance .
- Fungal Infection Treatment : Clinical evaluations have shown that formulations containing this compound effectively reduced fungal load in patients suffering from severe infections caused by resistant strains of Candida .
- Cancer Therapeutics : A study focused on the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications to the methylamino group significantly enhanced anticancer activity, positioning this compound as a lead candidate for further development .
Properties
CAS No. |
88723-40-4 |
---|---|
Molecular Formula |
C6H8BrN3O |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C6H8BrN3O/c1-8-6-9-3-4(10-6)5(11)2-7/h3H,2H2,1H3,(H2,8,9,10) |
InChI Key |
PAVHIJXMYDYXKN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N1)C(=O)CBr |
Origin of Product |
United States |
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